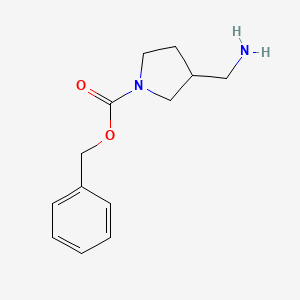

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZARJOZJFAOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573996 | |

| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315717-77-2 | |

| Record name | Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315717-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 3-(aminomethyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or alkoxides replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions using solvents like tetrahydrofuran.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the carboxylate group.

Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in the development of pharmaceuticals and other fine chemicals. The compound can undergo reactions such as acylation, alkylation, and cyclization to yield diverse derivatives that are essential in drug discovery and development.

Biological Applications

Neuropharmacology

Research indicates that this compound exhibits potential biological activities, particularly related to neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests possible interactions with dopamine and serotonin pathways. Studies have shown its implications in treating conditions such as depression and anxiety disorders, highlighting its relevance in neuropharmacological research.

Therapeutic Applications

The compound is being explored for its potential therapeutic applications, including its role as a precursor for drug development targeting neurological disorders. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further investigation in drug discovery .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of fine chemicals. Its application extends to various industrial processes where it acts as a building block for synthesizing other valuable compounds.

Case Study 1: Neuropharmacological Research

A study conducted on the effects of this compound on neurotransmitter systems demonstrated its potential to enhance serotonin levels in animal models. This research suggests that the compound may offer new avenues for developing treatments for mood disorders.

Case Study 2: Cosmetic Formulations

In cosmetic chemistry, the compound has been investigated for its stability and effectiveness when incorporated into topical formulations. Research shows that it can improve the skin's hydration properties when used as an active ingredient in creams and lotions .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Organic Chemistry | Intermediate in synthesis | Used in the synthesis of complex organic molecules |

| Neuropharmacology | Potential treatment for mood disorders | Modulates neurotransmitter systems; implications for depression and anxiety treatments |

| Industrial Chemistry | Production of fine chemicals | Acts as a building block in various industrial chemical processes |

| Cosmetic Science | Active ingredient in formulations | Enhances skin hydration; stability studies conducted for topical applications |

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The pyrrolidine ring and the aminomethyl group play crucial roles in binding to the active sites of the targets, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Functional Differences

Stereochemical Variants

- (S)-Enantiomer Hydrochloride : CAS 1217619-19-6, used in asymmetric synthesis for chiral drug intermediates. The (S)-configuration is critical for binding to specific biological targets (e.g., enzymes or receptors) .

- (R)-Enantiomer Hydrochloride : CAS 1217726-65-2. Stereoisomerism impacts pharmacological activity; for example, the (R)-form may exhibit lower affinity for certain targets .

Biological Activity

Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in neuropharmacology and cancer therapy. This article delves into its biological activity, synthesis, mechanism of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring and an aminomethyl group, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 219.28 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism by which this compound exerts its biological effects primarily involves:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The benzyl group facilitates hydrophobic interactions, enhancing binding affinity to receptors or enzymes.

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating mood disorders such as depression and anxiety.

Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurological conditions. Its structural similarity to known neurotransmitter modulators suggests potential interactions that could lead to therapeutic effects:

- Dopamine Modulation : The compound's ability to interact with dopamine receptors may contribute to its antidepressant effects.

- Serotonin Pathways : It may also influence serotonin pathways, which are critical in mood regulation .

Anticancer Activity

This compound has shown promise in cancer therapy:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl 3-(aminomethyl)pyrrolidine have been noted for their ability to induce apoptosis in hypopharyngeal tumor cells .

- Mechanistic Insights : The compound's spirocyclic structure enhances its binding affinity to protein targets involved in cancer progression, suggesting a potential role in anticancer drug development .

Synthesis

The synthesis of this compound typically involves multi-step reactions using various coupling agents. Common methods include:

- Formation of the Pyrrolidine Ring : Starting from readily available precursors.

- Introduction of the Aminomethyl Group : Utilizing reductive amination techniques.

- Carboxylation : Employing carboxylic acid derivatives to introduce the carboxylate functionality.

These methods ensure high purity and yield in the final product .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors, suggesting antidepressant potential. |

| Study B | Cancer Therapy | Showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments. |

| Study C | Mechanistic Studies | Identified specific receptor interactions that could lead to new therapeutic strategies for neurological disorders. |

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate?

The compound can be synthesized via coupling reactions using benzyl-protected intermediates. For example, benzyl 4-(aminomethyl)-1-piperidinecarboxylate derivatives (structurally analogous) are prepared by substituting the aminomethyl group with pyrimidinylamino moieties under mild conditions (0–20°C) in dichloromethane with triethylamine (TEA) as a base . Adapting this method, the target compound could involve coupling benzyl chloroformate with 3-(aminomethyl)pyrrolidine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), as seen in analogous amide bond formations . Purification typically employs column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound are limited, structurally similar benzyl-protected pyrrolidines require strict PPE (gloves, goggles, lab coats) and ventilation due to potential respiratory or dermal irritation . First aid measures for accidental exposure include:

- Eye contact : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth and seek medical attention .

Storage should be in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with mobile phases like acetonitrile/water gradients. Structural confirmation employs:

- NMR : Key signals include the benzyloxy group (δ 5.1–5.3 ppm for CH₂Ph) and pyrrolidine ring protons (δ 1.8–3.5 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular formula (e.g., C₁₃H₁₈N₂O₂ for the free base) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization depends on:

- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances acylation efficiency in dichloromethane .

- Temperature control : Reactions at 0–20°C minimize side reactions like over-substitution .

- Protecting group strategy : For example, tert-butyl carbamate (Boc) groups improve stability during functionalization, as seen in tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate synthesis . Post-reaction Boc deprotection uses TFA (trifluoroacetic acid) with >85% recovery .

Q. What analytical methods resolve contradictions in spectral data for structurally similar impurities?

Impurities such as Upadacitinib-related derivatives (e.g., chloroacetyl or ethyl-substituted analogs) may co-elute or exhibit overlapping NMR signals. Resolution strategies include:

Q. How does the aminomethyl group’s position influence structure-activity relationships (SAR) in drug design?

The 3-(aminomethyl) substitution on the pyrrolidine ring enhances binding to biological targets (e.g., kinases) by enabling hydrogen bonding. For instance, (S)-configured analogs show higher selectivity in BTK inhibitors like Acalabrutinib due to steric compatibility with hydrophobic enzyme pockets . Modifications (e.g., ethyl or hydroxyacetyl groups) alter pharmacokinetics, as seen in Upadacitinib impurity profiles .

Q. What stability studies are recommended for long-term storage of the compound?

- Thermal stability : TGA (thermogravimetric analysis) shows decomposition above 150°C, requiring storage at 2–8°C .

- Hydrolytic stability : Susceptibility to ester hydrolysis necessitates anhydrous conditions (e.g., molecular sieves) .

- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged light exposure; amber glass containers are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.